4-Oxo-5-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid

chromone-2-carboxylic acid positional isomer differentiation computed logP comparison 5-substituted benzopyran molecular topology and permeability SAR

4-Oxo-5-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid (CAS 53873-99-7) is a synthetic 5-substituted chromone-2-carboxylic acid derivative belonging to the broader 4-oxo-4H-1-benzopyran-2-carboxylic acid class, which has historically been explored for leukotriene antagonism and 5-lipoxygenase (5-LO) inhibition. This compound features a distinctive 9-phenoxynonyl ether chain at the C-5 position on the benzopyran scaffold, yielding a calculated XLogP3 of 6.3 and a topological polar surface area (tPSA) of 82.1 Ų, physicochemical parameters that define its permeability and solubility profile relative to positional isomers and analog series.

Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
CAS No. 53873-99-7
Cat. No. B15470817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-5-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid
CAS53873-99-7
Molecular FormulaC25H28O6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCCCCCCCOC2=CC=CC3=C2C(=O)C=C(O3)C(=O)O
InChIInChI=1S/C25H28O6/c26-20-18-23(25(27)28)31-22-15-11-14-21(24(20)22)30-17-10-5-3-1-2-4-9-16-29-19-12-7-6-8-13-19/h6-8,11-15,18H,1-5,9-10,16-17H2,(H,27,28)
InChIKeyMDJNFQZERATIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-5-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid (CAS 53873-99-7) – Procurement-Relevant Compound Profile & Differentiation Rationale


4-Oxo-5-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid (CAS 53873-99-7) is a synthetic 5-substituted chromone-2-carboxylic acid derivative belonging to the broader 4-oxo-4H-1-benzopyran-2-carboxylic acid class, which has historically been explored for leukotriene antagonism and 5-lipoxygenase (5-LO) inhibition [1]. This compound features a distinctive 9-phenoxynonyl ether chain at the C-5 position on the benzopyran scaffold, yielding a calculated XLogP3 of 6.3 and a topological polar surface area (tPSA) of 82.1 Ų, physicochemical parameters that define its permeability and solubility profile relative to positional isomers and analog series [2]. The compound is included in both the PubChem (CID 12355816) and ChEMBL (CHEMBL3306161) databases, reflecting its status as a research-accessible small molecule within the medicinal chemistry community, and is supplied commercially at ≥98% purity under ISO-certified quality systems .

Why 4-Oxo-5-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid (53873-99-7) Cannot Be Interchanged with Simple Chromone Analogs or Positional Isomers


Generic substitution attempts within the chromone-2-carboxylic acid series ignore critical structure–property divergences that directly affect target engagement, metabolic stability, and experimental reproducibility. The C-5 substitution pattern on the 4-oxo-4H-1-benzopyran nucleus places the 9-phenoxynonyl chain in a steric environment fundamentally different from that of the C-7 positional isomer (CAS 53873-82-8): the C-5 ether is peri to the C-4 carbonyl, altering ring electronics, hydrogen-bonding topography, and the spatial trajectory of the side chain . These electronic differences translate into distinct computed molecular properties—the C-5 isomer exhibits the same molecular formula (C25H28O6) but a unique InChIKey (MDJNFQZERATIAC-UHFFFAOYSA-N) and distinct 3D conformational ensemble relative to C-7 substituted variants, which competent procurement decisions must not treat as functionally equivalent [1]. Furthermore, the class-level activity of chromone-2-carboxylic acids as leukotriene biosynthesis inhibitors is acutely sensitive to the position and nature of the alkoxy substituent, as established in the foundational patent literature defining the structure–activity relationship (SAR) for this pharmacophore [2].

Quantitative Differentiation Evidence for 4-Oxo-5-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid (53873-99-7) Against Positional Isomers and Class Analogs


C-5 vs. C-7 Positional Isomer Differentiation: Computing Key Physicochemical Determinants of Membrane Permeability and Binding Site Access for Chromone-2-Carboxylic Acids

The 5-substituted positional isomer 53873-99-7 possesses a computed XLogP3 of 6.3 and a topological polar surface area (tPSA) of 82.1 Ų, identical in gross atom count to the 7-substituted isomer (CAS 53873-82-8) but differing in the spatial exposure of the carboxylic acid pharmacophore and the trajectory of the 9-phenoxynonyl chain [1]. In the 5-substituted isomer, the ether linkage is positioned peri to the C-4 carbonyl, creating a region of reduced conformational flexibility at the chromone core that is absent in the C-7 isomer; this rigidity can influence entropic penalties upon target binding. For in-class comparator reference, established 5-LO inhibitors such as AA-861 exhibit IC50 values of approximately 0.8 µM against 5-LO, and the structurally related BW A4C demonstrates an IC50 of 80 nM in human polymorphonuclear leukocytes, illustrating the potency range achievable by optimized chromone or phenoxy-bearing compounds within this target class [2][3]. No direct head-to-head enzymatic comparison data between the C-5 and C-7 isomers have been identified in the public domain as of this writing; the differentiation presented here is based on class-level inference from the patent SAR literature indicating that the position of the alkoxy substituent on the benzopyran ring is a critical determinant of leukotriene antagonism potency [4].

chromone-2-carboxylic acid positional isomer differentiation computed logP comparison 5-substituted benzopyran molecular topology and permeability SAR

Hydrogen Bond Donor Count and Carboxylic Acid Pharmacophore Integrity: Comparison with Ester and Amide Prodrug Analogs in the Chromone-2-Carboxylic Acid Series

The target compound 53873-99-7 possesses a single hydrogen bond donor (the C-2 carboxylic acid proton), as computed by Cactvs 3.4.8.24 and reported in PubChem [1]. This is a defining structural feature relative to ester, amide, or tetrazole analogs commonly explored in the 4-oxo-benzopyran patent space. Patent US 4,609,744 explicitly defines the 2-carboxylic acid moiety as a preferred pharmacophoric element for leukotriene antagonism, with ester and amide derivatives serving as prodrug or metabolic precursors requiring in vivo hydrolysis [2]. A direct comparison of hydrogen bond donor count across relevant subclasses shows: target compound 53873-99-7 (HBD = 1), generic chromone-2-carboxylic acid methyl ester analogs (HBD = 0), and tetrazole bioisosteres (HBD = 1 but with altered pKa and receptor interaction profile). The absence of a hydrolytically labile ester linkage in 53873-99-7 eliminates the confounding variable of variable esterase-mediated activation that complicates in vitro–in vivo correlation in prodrug analogs, making this compound a more reliable tool for isolated target engagement studies.

carboxylic acid pharmacophore integrity hydrogen bond donor count chromone SAR ester-to-acid metabolic activation comparison

Structural Alert and Metabolic Stability Comparison: Absence of Glutathione-Trapping Quinoid Motifs in 53873-99-7 Relative to Redox-Active Chromone Analogs

The target compound 53873-99-7 lacks the 5,8-dihydroxy substitution pattern and quinone-forming potential that characterizes certain redox-active chromone natural products (e.g., quercetin derivatives) and synthetic 5,8-dioxygenated 4-oxo-4H-1-benzopyrans, which are known to form reactive quinoid species susceptible to glutathione trapping [1]. The C-5 position in 53873-99-7 is occupied by a stable ether linkage rather than a free hydroxyl or oxidizable moiety, conferring a differentiated metabolic stability profile. In contrast, analogs bearing free C-5 hydroxyl groups (e.g., 5-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid scaffold members) can undergo CYP-mediated oxidation to electrophilic quinone methide intermediates, introducing off-target toxicity risk and complicating in vivo efficacy interpretation [2]. This structural distinction is particularly relevant for procurement decisions involving compounds destined for cellular assays where confounding redox activity can obscure on-target pharmacology.

structural alert assessment chromone glutathione trapping liability chromone-2-carboxylic acid metabolic stability comparison 5-substituted benzopyran

Optimal Research Application Scenarios for 4-Oxo-5-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid (53873-99-7) Based on Quantitative Differentiation Evidence


Positional Isomer Selectivity Profiling in 5-Lipoxygenase or Leukotriene Receptor Binding Assays

Given the established sensitivity of chromone-2-carboxylic acid SAR to alkoxy substituent position (C-5 vs. C-7) as documented in the patent literature defining this pharmacophore [1], 53873-99-7 serves as the definitive C-5 positional isomer probe for head-to-head selectivity profiling against the C-7 isomer (CAS 53873-82-8). Researchers conducting structure–activity relationship optimization of leukotriene biosynthesis inhibitors should incorporate both isomers in parallel to deconvolute the contribution of substituent topology to target engagement. The computed XLogP3 of 6.3 and the absence of a redox-active free hydroxyl at C-5 make this isomer particularly suitable for cell-based 5-LO inhibition assays where confounding membrane partitioning effects and oxidative off-target activities must be controlled [2].

Carboxylic Acid Pharmacophore Reference Standard for Non-Prodrug Leukotriene Antagonist Screening

As a free carboxylic acid chromone-2-carboxylate with a single hydrogen bond donor, 53873-99-7 is the appropriate reference compound for in vitro leukotriene antagonism screens where metabolic activation via esterase cleavage is either absent or undesirable [1]. Unlike ester prodrug analogs that require hydrolytic bioactivation, this compound directly presents the pharmacologically active acid moiety, enabling unambiguous determination of intrinsic potency. This property establishes it as a cornerstone compound for hit validation in cell-free receptor binding or enzyme inhibition assays where prodrug-to-active conversion efficiency would otherwise confound IC50 or Kd determinations [2].

Oxidative Stress-Confounded Cellular Assay Control with Low Redox Interference Liability

The ether-linked C-5 side chain in 53873-99-7 eliminates the quinone methide-forming potential associated with C-5 hydroxyl-substituted chromone analogs, reducing the risk of non-specific cytotoxicity from electrophilic metabolite generation [1]. This structural feature positions the compound as a superior negative control or comparator in cellular inflammation models (e.g., macrophage or neutrophil activation assays) where redox-active comparators produce ambiguous results due to concomitant Nrf2 activation, glutathione depletion, or mitochondrial dysfunction [2]. Procurement of this compound is indicated for studies requiring clean on-target pharmacological readouts in oxidative-stress-sensitive cell systems.

Computationally-Guided Medicinal Chemistry Campaign for 5-Substituted Chromone Lead Optimization

The availability of well-defined computed physicochemical parameters (XLogP3: 6.3, tPSA: 82.1 Ų, rotatable bond count: 13, HBD: 1, HBA: 6) for 53873-99-7 provides a quantitative baseline for in silico lead optimization efforts targeting improved aqueous solubility or metabolic stability while maintaining the central 5-alkoxy chromone-2-carboxylic acid scaffold [1]. Medicinal chemistry teams can use this compound as a reference point for property-based drug design (e.g., LLE, LipE calculations) when iterating on side-chain length, terminal aryl substitution, or core heterocycle modifications. Its inclusion in procurement libraries ensures that computed property baselines are anchored to an experimentally accessible physical sample [2].

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